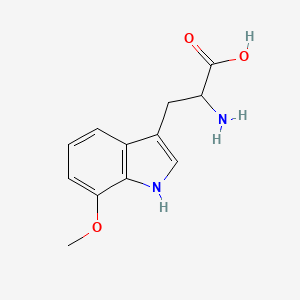

2-amino-3-(7-methoxy-1H-indol-3-yl)propanoic acid

Overview

Description

7-Methoxy-DL-tryptophan is a derivative of tryptophan, an essential amino acid known for its role in protein synthesis and as a precursor to several bioactive compounds. The addition of a methoxy group at the 7th position of the indole ring in tryptophan results in 7-Methoxy-DL-tryptophan, which exhibits unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-DL-tryptophan typically involves the methoxylation of tryptophan. One common method is the use of methoxy reagents under controlled conditions to introduce the methoxy group at the desired position on the indole ring. This can be achieved through electrophilic substitution reactions using reagents like dimethyl sulfate or methanol in the presence of a catalyst.

Industrial Production Methods: Industrial production of 7-Methoxy-DL-tryptophan may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-DL-tryptophan can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Neuroprotective Effects

Research indicates that derivatives of indole compounds, including 2-amino-3-(7-methoxy-1H-indol-3-yl)propanoic acid, exhibit neuroprotective properties. A study highlighted the compound's ability to modulate inflammatory and oxidative stress pathways, which are critical in neurodegenerative disorders such as Parkinson's disease .

Anticancer Activity

The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that indole derivatives can induce apoptosis and inhibit cell cycle progression in tumor cells, marking them as promising candidates for cancer therapy .

MAO-B Inhibition

Research has identified that compounds with indole structures can act as selective inhibitors of monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. The inhibition of MAO-B is crucial for increasing levels of neurotransmitters such as dopamine .

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Reference Source |

|---|---|---|

| Neuroprotection | Strong | |

| Cytotoxicity | High | |

| MAO-B Inhibition | Selective |

Case Study 1: Neuroprotection in Mouse Models

A study conducted on mouse models of Parkinson's disease revealed that treatment with this compound resulted in significant neuroprotection by reducing oxidative stress markers and inflammatory responses. The compound was shown to enhance cognitive function and motor skills compared to control groups .

Case Study 2: Anticancer Efficacy

In vitro studies on various cancer cell lines (Jurkat, K562, U937, HL60) demonstrated that the compound exhibited a cytotoxic effect significantly greater than conventional chemotherapeutics like artemisinin. The mechanism involved apoptosis induction and cell cycle arrest at multiple phases, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 7-Methoxy-DL-tryptophan involves its interaction with various molecular targets and pathways. It can act as a precursor to bioactive compounds such as serotonin and melatonin, influencing neurotransmitter systems and modulating physiological processes. The methoxy group may enhance its ability to cross biological membranes and interact with specific receptors or enzymes.

Comparison with Similar Compounds

5-Methoxytryptophan: Another methoxy derivative of tryptophan with anti-inflammatory properties.

7-Dimethylallyltryptophan: A prenylated derivative with distinct biological activities.

Tryptophan: The parent compound, essential for protein synthesis and a precursor to several bioactive molecules.

Uniqueness: 7-Methoxy-DL-tryptophan is unique due to the specific position of the methoxy group, which can influence its chemical reactivity and biological activity. This positional specificity can result in different interactions with enzymes and receptors compared to other methoxy derivatives or tryptophan itself.

Biological Activity

2-amino-3-(7-methoxy-1H-indol-3-yl)propanoic acid, commonly referred to as 7-methoxytryptophan, is an amino acid derivative that has garnered attention for its potential biological activities. Its structure, which includes an indole ring, is significant in various biological processes, particularly in neuropharmacology and cancer research. This article delves into the compound's biological activity, supported by data tables and relevant research findings.

- Molecular Formula : C12H14N2O3

- Molecular Weight : 234.25 g/mol

- CAS Number : 808145-87-1

Neuroprotective Effects

Research indicates that compounds similar to 7-methoxytryptophan exhibit neuroprotective properties. For instance, indole derivatives have shown efficacy in protecting against oxidative stress and neurodegenerative diseases. A study demonstrated that indole-3-propionic acid could prevent oxidative damage in neuronal cells, suggesting a potential role for 7-methoxytryptophan in neuroprotection through similar mechanisms .

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of indole derivatives on various cancer cell lines. For example, a related compound demonstrated significant cytotoxicity against Jurkat and K562 tumor cells, suggesting that 7-methoxytryptophan may possess similar anticancer properties due to its structural similarities .

Cytotoxicity Data Table

The biological activity of 7-methoxytryptophan may be attributed to its ability to modulate various signaling pathways:

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.

- Cell Cycle Regulation : Indole derivatives can influence cell cycle progression, leading to cell cycle arrest in cancerous cells.

Study on Neuroprotection

A study published in Molecules investigated the neuroprotective effects of indole derivatives on human neuroblastoma cells. The results indicated that these compounds significantly reduced cell death induced by amyloid-beta peptides, a hallmark of Alzheimer's disease . The study concluded that the indole structure plays a crucial role in scavenging free radicals and protecting neuronal integrity.

Anticancer Efficacy Research

In another research effort, the cytotoxic effects of various indole derivatives were tested against different leukemia cell lines. The findings revealed that compounds with methoxy substitutions exhibited enhanced activity compared to their non-methoxy counterparts, reinforcing the notion that modifications in the indole structure can significantly impact biological activity .

Properties

IUPAC Name |

2-amino-3-(7-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-10-4-2-3-8-7(6-14-11(8)10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZROTSTMQSBFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=C2CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16979-62-7 | |

| Record name | NSC529185 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.